Linaclotide Acetate

Description

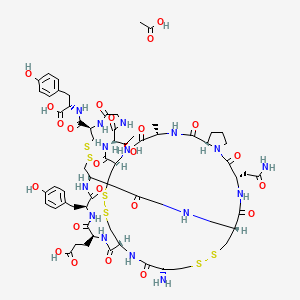

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNVZFWXXEJKL-YZDVLOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583223 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851199-60-5 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Linaclotide Acetate on Guanylate Cyclase-C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaclotide acetate, a synthetic 14-amino acid peptide, exerts its therapeutic effects in the management of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) through a targeted and localized mechanism of action. It functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells. The binding of linaclotide to GC-C initiates a signaling cascade that results in increased intestinal fluid secretion, accelerated gastrointestinal transit, and a reduction in visceral pain. This guide provides a comprehensive technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: The Linaclotide-GC-C Interaction

Linaclotide is structurally related to the endogenous guanylin peptides, which naturally regulate intestinal fluid balance.[1] Its mechanism is initiated by the high-affinity binding to the extracellular domain of the GC-C receptor.[2]

Binding Affinity and Potency

Linaclotide demonstrates a high and pH-independent binding affinity for the GC-C receptor. This robust interaction is crucial for its localized action within the varied pH environments of the gastrointestinal tract. The binding affinity (Ki) and the effective concentration for 50% of the maximal response (EC50) for cyclic guanosine monophosphate (cGMP) production have been quantified in various studies, primarily using the human colon carcinoma cell line T84, which endogenously expresses the GC-C receptor.

| Parameter | Cell Line/Tissue | Value | Reference |

| Binding Affinity (Ki) | T84 cells | 1.23-1.64 nM | [2] |

| T84 cells | 3.1 nM | [3] | |

| Mouse intestinal mucosa | 16.4 nM | [4] | |

| cGMP Production (EC50) | T84 cells | 99 nM | |

| T84 cells | 15.9 ± 7.4 nM | ||

| T84 cells | 3.7 ± 0.5 nM | ||

| T84 cells | 772 nM | ||

| Caco-2BBe cells | 523 nM | ||

| Rat proximal colon | 9.2 nM |

The GC-C Signaling Pathway

The activation of GC-C by linaclotide triggers a downstream signaling cascade, with cyclic guanosine monophosphate (cGMP) acting as the key second messenger.

Intracellular cGMP-Mediated Effects

-

Increased cGMP Production : Upon linaclotide binding, the intracellular catalytic domain of GC-C converts guanosine triphosphate (GTP) to cGMP.

-

Activation of Protein Kinase G-II (PKG-II) : The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKG-II).

-

Phosphorylation and Activation of CFTR : PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes.

-

Increased Ion and Fluid Secretion : The activated CFTR channel increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, softening the stool and increasing intestinal fluid.

Extracellular cGMP-Mediated Effects

Recent evidence suggests a dual mechanism of action for linaclotide that also involves the modulation of visceral pain.

-

cGMP Efflux : Intracellular cGMP is transported out of the enterocytes into the submucosal space.

-

Inhibition of Nociceptors : This extracellular cGMP is believed to act on and inhibit colonic nociceptors (pain-sensing nerves), thereby reducing visceral hypersensitivity and abdominal pain associated with IBS-C.

Signaling Pathway Diagram

Caption: Linaclotide's dual mechanism of action on intestinal epithelial cells.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of linaclotide.

Guanylate Cyclase-C Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of linaclotide to the GC-C receptor.

Protocol:

-

Cell Culture: Human T84 colon carcinoma cells are cultured to confluence in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum.

-

Membrane Preparation: Cell membranes expressing GC-C are prepared by homogenization and centrifugation of the cultured T84 cells.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand with known affinity for GC-C (e.g., ¹²⁵I-labeled heat-stable enterotoxin, STa) is incubated with the T84 cell membranes in the presence of varying concentrations of unlabeled linaclotide.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of linaclotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cGMP Immunoassay

This assay quantifies the intracellular production of cGMP in response to linaclotide stimulation.

Protocol:

-

Cell Culture and Treatment: T84 cells are seeded in multi-well plates and grown to confluence. The cells are then treated with varying concentrations of linaclotide for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cGMP.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cGMP.

-

ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial cGMP ELISA kit. In this assay, cGMP in the cell lysate competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites.

-

Detection: The amount of bound enzyme-labeled cGMP is inversely proportional to the concentration of cGMP in the sample. A substrate is added to produce a colorimetric signal that is measured using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of cGMP. The concentration of cGMP in the cell lysates is then determined by interpolating from the standard curve. The EC50 value is calculated by plotting the cGMP concentration against the linaclotide concentration.

Ussing Chamber Assay for Intestinal Ion Secretion

The Ussing chamber technique is used to measure ion transport across the intestinal epithelium, providing a functional measure of CFTR activation.

Protocol:

-

Tissue Preparation: A segment of animal (e.g., rat or mouse) or human colon is excised and the mucosal layer is carefully separated.

-

Mounting: The isolated intestinal mucosa is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.

-

Bathing Solutions: Both sides of the tissue are bathed in identical, oxygenated physiological saline solutions (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to zero, and the resulting short-circuit current (Isc) is measured. The Isc represents the net movement of ions across the epithelium.

-

Linaclotide Stimulation: After a baseline Isc is established, linaclotide is added to the mucosal side of the chamber.

-

Data Recording and Analysis: The change in Isc (ΔIsc) following the addition of linaclotide is recorded. An increase in Isc indicates an increase in net anion secretion (Cl⁻ and HCO₃⁻), which is indicative of CFTR activation.

In Vivo Intestinal Loop Model for Fluid Secretion

This in vivo model directly measures the effect of linaclotide on intestinal fluid accumulation.

Protocol:

-

Animal Preparation: Anesthetized rodents (e.g., mice or rats) are used. A midline laparotomy is performed to expose the small intestine.

-

Loop Creation: A segment of the jejunum or ileum is ligated at both ends to create a closed loop, taking care not to obstruct the blood supply.

-

Injection: A solution containing linaclotide or a vehicle control is injected into the lumen of the ligated loop.

-

Incubation: The abdominal cavity is closed, and the animal is allowed to recover for a defined period (e.g., 30 minutes to 4 hours).

-

Fluid Collection and Measurement: The animal is euthanized, and the ligated loop is excised. The length of the loop is measured, and the accumulated fluid within the loop is collected and its volume or weight is determined.

-

Data Analysis: The fluid accumulation is typically expressed as the ratio of fluid weight to loop length (g/cm). A significant increase in this ratio in the linaclotide-treated group compared to the control group indicates stimulation of intestinal fluid secretion.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing GC-C agonists.

Clinical Efficacy: Quantitative Outcomes

The mechanism of action of linaclotide translates into clinically meaningful improvements in patients with CIC and IBS-C. Large-scale, randomized, placebo-controlled clinical trials have provided robust quantitative data on its efficacy.

Bowel Function

Linaclotide significantly improves key indicators of bowel function, including the frequency of spontaneous bowel movements (SBMs) and complete spontaneous bowel movements (CSBMs).

| Study Endpoint | Linaclotide Dose | Linaclotide Result | Placebo Result | p-value | Reference |

| Mean Weekly SBM Frequency (Change from Baseline) | 72 µg (Pediatric FC) | +2.22 | +1.05 | <0.0001 | |

| Mean Weekly CSBMs (Change from Baseline) | 145 µg (CIC) | +2.0 | +0.5 | <0.001 | |

| Mean Weekly CSBMs (Change from Baseline) | 290 µg (CIC) | +2.0-2.7 | +0.5 | <0.001 | |

| % Patients with ≥3 CSBMs/week (9 of 12 weeks) | 145 µg (CIC) | 16.0-21.2% | 3.3-6.0% | <0.01 | |

| % Patients with ≥3 CSBMs/week (9 of 12 weeks) | 290 µg (CIC) | 19.4-21.3% | 3.3-6.0% | <0.01 |

Stool Consistency

Improvements in stool consistency are objectively measured using the Bristol Stool Form Scale (BSFS), a 7-point scale where lower scores indicate harder stools and higher scores indicate looser stools.

| Study Endpoint | Linaclotide Dose | Linaclotide Result (Mean Score) | Placebo Result (Mean Score) | p-value | Reference |

| BSFS Score (Change from Baseline) | 72 µg (Pediatric FC) | +1.11 | +0.69 | 0.0001 | |

| BSFS Score at Week 12 (Baseline ~2.3) | 290 µg (IBS-C) | 4.5 | 3.1 | <0.0001 | |

| BSFS Score at Week 12 (Baseline ~2.0) | 145/290 µg (CIC) | ~4.0 | ~3.0 | <0.001 | |

| BSFS Score at Week 12 (Baseline 2.03) | 290 µg (IBS-C) | 3.67 | N/A | <0.05 |

Abdominal Symptoms

For patients with IBS-C, linaclotide also provides significant relief from abdominal symptoms.

| Study Endpoint | Linaclotide Dose | Linaclotide Result | Placebo Result | p-value | Reference |

| % Days with ≥30% Abdominal Pain Improvement | 290 µg (IBS-C) | 55% | 41% | <0.0001 | |

| % FDA Co-primary Endpoint Responders (IBS-C) | 290 µg | 33.7% | 13.9% | <0.0001 |

Conclusion

This compound's well-defined mechanism of action, centered on the activation of guanylate cyclase-C, provides a targeted approach to the treatment of CIC and IBS-C. Its ability to increase intestinal fluid secretion, accelerate transit, and reduce visceral pain is supported by a strong body of preclinical and clinical evidence. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of gastrointestinal motility and sensory disorders. Further research into the nuances of the extracellular cGMP pathway may unveil additional therapeutic opportunities for GC-C agonists.

References

- 1. linaclotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. caymanchem.com [caymanchem.com]

The Discovery and Development of Linaclotide: A Guanylate Cyclase-C Agonist for the Treatment of Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linaclotide is a first-in-class, orally administered, 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of linaclotide. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic application of GC-C agonists. The guide includes summaries of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of signaling pathways and experimental workflows.

Introduction: The Guanylate Cyclase-C (GC-C) Receptor and its Role in Intestinal Function

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[3] It plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[3] The endogenous ligands for GC-C are the peptides guanylin and uroguanylin.[3] Activation of GC-C by these ligands stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP initiates a signaling cascade that has two primary effects:

-

Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow leads to the osmotic movement of water into the intestines, resulting in increased intestinal fluid and accelerated transit.

-

Modulation of Visceral Pain: Recent evidence suggests that cGMP can be actively transported out of the intestinal epithelial cells into the submucosa. This extracellular cGMP is believed to act on visceral nociceptors (pain-sensing nerves), reducing their sensitivity and thereby alleviating abdominal pain.

Dysregulation of the GC-C signaling pathway has been implicated in gastrointestinal disorders such as constipation and abdominal pain. This understanding provided the scientific rationale for developing a therapeutic agent that targets the GC-C receptor.

Discovery and Structure of Linaclotide

Linaclotide was discovered by Ironwood Pharmaceuticals and was designed as a stable and potent analog of the endogenous GC-C ligands. It is a 14-amino acid synthetic peptide with the sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr. The structure of linaclotide is stabilized by three intramolecular disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13), which confer resistance to degradation in the gastrointestinal tract and lock the peptide into a biologically active conformation.

Mechanism of Action of Linaclotide

Linaclotide is a potent and selective agonist of the GC-C receptor. Upon oral administration, it acts locally on the luminal surface of the intestinal epithelium with minimal systemic absorption. The binding of linaclotide to GC-C is of high affinity and is pH-independent, allowing it to be active throughout the varying pH environments of the gastrointestinal tract.

The activation of GC-C by linaclotide leads to a significant and concentration-dependent increase in both intracellular and extracellular cGMP.

-

Intracellular cGMP: The elevated intracellular cGMP levels directly activate CFTR, leading to increased secretion of chloride and bicarbonate into the intestinal lumen. This results in increased intestinal fluid, softer stools, and accelerated gastrointestinal transit, thereby relieving constipation.

-

Extracellular cGMP: Intracellular cGMP is transported out of the epithelial cells into the submucosal space. This extracellular cGMP is thought to reduce the firing of colonic nociceptors, leading to a decrease in visceral pain and discomfort associated with IBS-C.

This dual mechanism of action, addressing both constipation and abdominal pain, distinguishes linaclotide from many other treatments for constipation.

Signaling Pathway

The following diagram illustrates the signaling pathway activated by linaclotide.

Preclinical Development

The preclinical development of linaclotide involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

In Vitro Studies

The human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor, was extensively used to evaluate the binding affinity and functional activity of linaclotide.

Table 1: In Vitro Activity of Linaclotide in T84 Cells

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 1.23 - 1.64 nM | |

| cGMP Stimulation (EC50) | 99 nM | |

| cGMP Stimulation (EC50) | 15.9 ± 7.4 nM |

In Vivo Studies

Animal models were crucial in demonstrating the physiological effects of linaclotide.

The ligated intestinal loop model in mice and rats was used to assess the effect of linaclotide on intestinal fluid secretion. Oral administration of linaclotide resulted in a significant, dose-dependent increase in fluid accumulation within the ligated loops, which was accompanied by elevated levels of intraluminal cGMP. These effects were absent in GC-C knockout mice, confirming the specificity of linaclotide's action.

The effect of linaclotide on gastrointestinal transit was evaluated in rodents by measuring the transit of a charcoal meal. Orally administered linaclotide significantly accelerated gastrointestinal transit in a dose-dependent manner.

The colorectal distension (CRD) model in rodents was used to evaluate the effect of linaclotide on visceral pain. In this model, a balloon is inserted into the colon and inflated to various pressures to elicit a visceromotor response (VMR), which is a measure of visceral pain. Linaclotide was shown to significantly reduce the VMR to CRD in models of chronic visceral hypersensitivity, demonstrating its analgesic effect.

Clinical Development

The clinical development program for linaclotide included several Phase II and Phase III trials to evaluate its efficacy and safety in patients with IBS-C and CIC.

Phase III Clinical Trials in IBS-C

Two large, randomized, double-blind, placebo-controlled Phase III trials (Trial 1 and Trial 2) evaluated the efficacy and safety of linaclotide 290 mcg once daily in patients with IBS-C. The primary endpoints were defined according to FDA and EMA guidelines.

Table 2: Key Efficacy Results from Phase III IBS-C Trials (12-week data)

| Endpoint | Linaclotide 290 mcg | Placebo | p-value | Reference |

| FDA Overall Responder | 33.7% | 13.9% | < 0.0001 | |

| Abdominal Pain Responder | 48.9% | 34.5% | < 0.0001 | |

| CSBM Responder | 47.6% | 22.6% | < 0.0001 | |

| EMA Abdominal Pain/Discomfort Responder | 54.1% - 54.8% | 38.5% - 41.8% | < 0.001 | |

| EMA IBS Degree-of-Relief Responder | 37.0% - 39.4% | 16.6% - 18.5% | < 0.0001 |

-

FDA Overall Responder: A patient who had at least a 30% reduction in average daily worst abdominal pain and an increase of at least 1 complete spontaneous bowel movement (CSBM) from baseline in the same week for at least 6 out of 12 weeks.

-

EMA Abdominal Pain/Discomfort Responder: A patient who had at least a 30% reduction in mean abdominal pain and/or discomfort score for at least 6 weeks.

-

EMA IBS Degree-of-Relief Responder: A patient who reported their symptoms as "considerably" or "completely" relieved for at least 6 weeks.

Phase III Clinical Trials in CIC

Two large, randomized, double-blind, placebo-controlled Phase III trials evaluated the efficacy and safety of linaclotide 145 mcg and 290 mcg once daily in patients with CIC.

Table 3: Key Efficacy Results from Phase III CIC Trials (12-week data)

| Endpoint (Dose) | Linaclotide | Placebo | p-value | Reference |

| CSBM Overall Responder (145 mcg) | 16.0% - 21.2% | 3.3% - 6.0% | < 0.01 | |

| CSBM Overall Responder (290 mcg) | 19.4% - 21.3% | 3.3% - 6.0% | < 0.001 |

-

CSBM Overall Responder: A patient who had 3 or more CSBMs and an increase of at least 1 CSBM from baseline in a given week for at least 9 of the 12 weeks.

Safety and Tolerability

Across all clinical trials, linaclotide was generally well-tolerated. The most common adverse event was diarrhea, which was typically mild to moderate in severity and often transient. Due to its minimal systemic absorption, there is a low risk of systemic side effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of linaclotide.

Solid-Phase Peptide Synthesis of Linaclotide

The following is a representative protocol for the solid-phase synthesis of linaclotide.

Protocol:

-

Resin Preparation: Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

-

Amino Acid Coupling:

-

Swell the resin in dimethylformamide (DMF).

-

Deprotect the Fmoc group using a solution of 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (4 equivalents) and a base like N,N'-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin and dry it.

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIPS) (e.g., 95:2.5:2.5 v/v/v), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Oxidative Folding:

-

Precipitate the cleaved peptide in cold diethyl ether and collect the crude linear peptide.

-

Dissolve the linear peptide in an aqueous buffer and allow it to undergo oxidative folding to form the three disulfide bonds. This can be achieved through air oxidation or by using an oxidizing agent like dimethyl sulfoxide (DMSO).

-

-

Purification and Characterization:

-

Purify the crude cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified linaclotide by mass spectrometry to confirm its molecular weight.

-

Lyophilize the purified peptide to obtain a stable powder.

-

In Vitro cGMP Accumulation Assay in T84 Cells

This protocol describes how to measure the linaclotide-induced accumulation of intracellular cGMP in T84 cells.

Protocol:

-

Cell Culture: Culture human T84 cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and L-glutamine) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the T84 cells into a 96-well plate at a density of approximately 20,000 cells per well and allow them to adhere and grow for 48 hours.

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 10-30 minutes to prevent the degradation of cGMP.

-

Add varying concentrations of linaclotide to the wells and incubate for 30 minutes at 37°C.

-

Lyse the cells to release the intracellular cGMP.

-

Measure the concentration of cGMP in the cell lysates using a commercially available cGMP competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis: Plot the cGMP concentration against the log of the linaclotide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Colorectal Distension (CRD) Model for Visceral Pain in Mice

This protocol outlines a method for assessing visceral pain in mice using the colorectal distension model.

Protocol:

-

Surgical Preparation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Surgically implant bipolar electrodes into the external oblique abdominal musculature to record the visceromotor response (VMR) via electromyography (EMG).

-

Allow the animal to recover from surgery.

-

-

Colorectal Distension Procedure:

-

On the day of the experiment, insert a small, flexible balloon catheter into the colorectum of the conscious, restrained mouse.

-

Allow the mouse to acclimate to the setup.

-

Inflate the balloon to graded pressures (e.g., 10, 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions.

-

-

Data Acquisition and Analysis:

-

Record the EMG signals from the abdominal muscles during the baseline and distension periods.

-

Quantify the VMR by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period and subtracting the baseline activity.

-

Administer linaclotide or a vehicle orally and repeat the CRD procedure to assess the effect of the drug on the VMR.

-

Conclusion

The discovery and development of linaclotide represent a significant advancement in the treatment of IBS-C and CIC. Its novel, dual mechanism of action, targeting both constipation and abdominal pain through the activation of the GC-C/cGMP signaling pathway, provides a targeted and effective therapeutic option for patients. The extensive preclinical and clinical research summarized in this guide has established the efficacy and safety of linaclotide, providing a solid foundation for its clinical use and for future research into GC-C agonists. This technical guide serves as a comprehensive resource for understanding the science behind linaclotide, from its molecular mechanism to its clinical application.

References

Linaclotide Structure-Activity Relationship: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of linaclotide's structure-activity relationship (SAR). Linaclotide, a synthetic 14-amino acid peptide, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, playing a crucial role in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Understanding its SAR is paramount for the development of future GC-C agonists with improved therapeutic profiles.

Mechanism of Action: The GC-C Signaling Pathway

Linaclotide and its principal active metabolite, MM-419447, exert their pharmacological effects by binding to the GC-C receptor on the apical surface of intestinal epithelial cells.[1][2] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] The subsequent increase in intracellular cGMP initiates a cascade of downstream events, primarily through the activation of cGMP-dependent protein kinase II (PKGII).

Activated PKGII phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the opening of the channel and an efflux of chloride and bicarbonate ions into the intestinal lumen. This ionic movement increases intestinal fluid secretion, softens the stool, and accelerates intestinal transit.

Furthermore, increased extracellular cGMP levels have been shown to reduce the activity of pain-sensing nerves in the colon, contributing to the visceral analgesic effect of linaclotide observed in preclinical models and clinical trials.

Core Structural Features and their Importance

Linaclotide's biological activity is intrinsically linked to its unique structural features:

-

Amino Acid Sequence: The 14-amino acid sequence (Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr) is crucial for its interaction with the GC-C receptor.

-

Three Disulfide Bonds: The specific connectivity of the three intramolecular disulfide bonds (Cys1-Cys6, Cys2-Cys10, and Cys5-Cys13) is essential for maintaining the peptide's rigid, three-dimensional conformation. This compact structure is vital for high-affinity binding to GC-C and provides stability against proteolytic degradation in the gastrointestinal tract.

-

C-terminal Tyrosine: The C-terminal tyrosine residue is readily cleaved in the small intestine to form the principal active metabolite, MM-419447. This metabolite exhibits comparable binding affinity and activity to the parent compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from various SAR studies on linaclotide and its analogs.

Table 1: GC-C Receptor Binding Affinity

| Compound | Ki (nM) | IC50 (nM) | Cell Line | Radioligand | Reference |

| Linaclotide | 1.23-1.64 | 8.7 ± 0.7 | T84 | [¹²⁵I]-STa | |

| MM-419447 | ~2-3 | - | T84 | [¹²⁵I]-pSTa |

Table 2: GC-C Activation (cGMP Accumulation)

| Compound | EC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | | Linaclotide | 3.7 ± 0.5 | T84 | | | MM-419447 | - | T84 | | | Linaclotide-NH₂ | - | T84 | | | [desTyr¹⁴]-Linaclotide-NH₂ | 33.7 ± 5.7 | T84 | | | [d-Tyr¹⁴]-Linaclotide | 16.5 ± 5.8 | T84 | | | [d-Val¹⁴]-Linaclotide | 104.1 ± 21.6 | T84 | | | [cyclic]-Linaclotide | 2990.5 ± 928.6 | T84 | | | [Sec¹,⁶; d-Tyr¹⁴]-Linaclotide | 5.0 ± 0.6 | T84 | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in linaclotide SAR studies.

Synthesis of Linaclotide Analogs

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Linaclotide Analogs:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin).

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in a suitable solvent like DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF to free the N-terminus for the next coupling reaction.

-

Peptide Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

-

Oxidative Folding: Dissolve the crude linear peptide in an appropriate buffer to facilitate the formation of the three disulfide bonds. This is a critical step to ensure the correct, biologically active conformation.

-

Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

GC-C Receptor Binding Assay

Protocol for Competitive Radioligand Binding Assay:

-

Cell Culture and Membrane Preparation: Culture human colon carcinoma T84 cells and prepare cell membrane homogenates.

-

Assay Setup: In a multi-well plate, combine the T84 cell membrane preparation, a fixed concentration of a radiolabeled GC-C ligand (e.g., [¹²⁵I]-STa), and varying concentrations of the unlabeled competitor (linaclotide or its analogs).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cGMP Accumulation Assay

Protocol for cGMP HTRF Assay:

-

Cell Culture: Plate human T84 cells in a suitable multi-well plate and grow to confluence.

-

Assay Conditions: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of linaclotide or its analogs to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Models

Protocol for Charcoal Meal Transit Assay:

-

Animal Preparation: Fast male Wistar rats overnight with free access to water.

-

Drug Administration: Administer linaclotide or vehicle orally to the rats.

-

Charcoal Meal Administration: After a set time post-drug administration (e.g., 60 minutes), administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.

-

Transit Measurement: After a further set time (e.g., 15 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.

-

Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Protocol for Colorectal Distension (CRD) Model:

-

Induction of Hypersensitivity (Optional): Induce visceral hypersensitivity in mice using a model such as trinitrobenzene sulfonic acid (TNBS)-induced colitis.

-

Drug Administration: Administer linaclotide or vehicle orally or intra-colonically.

-

Colorectal Distension: Insert a balloon catheter into the distal colon of the mouse.

-

Measurement of Visceromotor Response (VMR): Inflate the balloon to various pressures and record the abdominal muscle contractions as a measure of the visceromotor response to the painful stimulus.

-

Data Analysis: Compare the VMR at different distension pressures between the treated and control groups to assess the analgesic effect of linaclotide.

Conclusion

The structure-activity relationship of linaclotide is well-defined, with its potent and selective agonism of the GC-C receptor being critically dependent on its unique 14-amino acid sequence and the conformational rigidity conferred by its three disulfide bonds. The primary active metabolite, MM-419447, is formed by the cleavage of the C-terminal tyrosine and retains full activity. SAR studies on linaclotide analogs have provided valuable insights into the modifiable positions within the peptide, paving the way for the design of next-generation GC-C agonists with enhanced stability and potentially improved therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate SAR of linaclotide and other GC-C agonists.

References

- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linaclotide-induced electrolyte secretion in human and rat colon: Ussing chamber studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linaclotide Cascade: An In-Depth Technical Guide to its Downstream Signaling Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by Linaclotide Acetate, a guanylate cyclase-C (GC-C) agonist. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to this compound

Linaclotide is a 14-amino acid peptide analog of human guanylin and uroguanylin, endogenous ligands of the guanylate cyclase-C (GC-C) receptor.[1] It is a minimally absorbed, oral medication approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[2][3] Linaclotide's therapeutic effects are primarily mediated through its action on the luminal surface of the intestinal epithelium, where it initiates a signaling cascade that increases intestinal fluid secretion and accelerates transit.[1][4] A secondary mechanism involving the modulation of colonic nociceptors contributes to its analgesic effects.

Core Signaling Pathway: GC-C Activation to CFTR-Mediated Secretion

The primary mechanism of action for linaclotide involves a well-defined downstream signaling pathway within intestinal epithelial cells. This cascade culminates in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased fluid and accelerated transit.

Binding to Guanylate Cyclase-C (GC-C)

Linaclotide binds to the extracellular domain of the GC-C receptor, a transmembrane protein located on the apical surface of intestinal enterocytes. This binding event is the initiating step of the signaling cascade.

Increased Intracellular Cyclic Guanosine Monophosphate (cGMP)

Activation of GC-C by linaclotide catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the cell. This leads to a significant and concentration-dependent accumulation of intracellular cGMP.

Activation of Protein Kinase G II (PKG II)

The elevated intracellular cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase II (PKG II).

Phosphorylation and Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Activated PKG II then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel also located on the apical membrane of intestinal epithelial cells. This phosphorylation event opens the CFTR channel.

Ion and Fluid Secretion

The opening of the CFTR channel results in the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. This increased intraluminal anion concentration creates an osmotic gradient that draws water into the intestine, softening the stool and increasing its volume. The accompanying passive efflux of sodium (Na+) and water further contributes to the increase in intestinal fluid. This ultimately accelerates intestinal transit.

Figure 1: Primary signaling pathway of this compound activation.

Secondary Signaling Pathway: Analgesic Effect via Extracellular cGMP

In addition to its effects on intestinal transit, linaclotide also exhibits analgesic properties, reducing the visceral pain associated with IBS-C. This effect is mediated by a distinct pathway involving extracellular cGMP.

Efflux of cGMP

Following the linaclotide-induced increase in intracellular cGMP, a portion of this cGMP is transported out of the intestinal epithelial cells into the submucosal space.

Modulation of Colonic Nociceptors

This extracellular cGMP is believed to act on and inhibit the activity of colonic nociceptors (pain-sensing neurons). The precise molecular mechanism of this inhibition is an area of ongoing research.

Reduction in Visceral Hypersensitivity

By dampening the signaling from these sensory nerves, linaclotide reduces visceral hypersensitivity, leading to a decrease in abdominal pain.

Figure 2: Analgesic signaling pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data from in vitro and clinical studies of linaclotide.

Table 1: In Vitro Activity of Linaclotide

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 1.23-1.64 nM | T84 | |

| EC50 for cGMP Production | 99 nM | T84 | |

| Extracellular cGMP Secretion Rate | 23 fmol/min/cm² | Mouse Colonic Mucosa |

Table 2: Clinical Efficacy of Linaclotide in IBS-C (12-Week Studies)

| Endpoint | Linaclotide (290 µg) | Placebo | Reference |

| Change in Abdominal Pain Score (11-point scale) | -2.35 | -1.48 | |

| Change in Stool Consistency (BSFS) | +1.11 | +0.69 | |

| Change in Spontaneous Bowel Movements (per week) | +2.22 | +1.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the downstream signaling pathways of linaclotide.

Intracellular cGMP Measurement in T84 Cells

Objective: To quantify the linaclotide-induced increase in intracellular cGMP in a human colonic epithelial cell line.

Materials:

-

T84 cells

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-Buffered Saline (PBS)

-

0.1 M HCl

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Culture T84 cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin until confluent.

-

Seed cells into 24-well plates and grow to confluence.

-

On the day of the experiment, wash the cells twice with PBS.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 10 minutes at 37°C to prevent cGMP degradation.

-

Add varying concentrations of linaclotide to the wells and incubate for 30 minutes at 37°C.

-

Aspirate the medium and lyse the cells with 0.1 M HCl.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Measure the cGMP concentration in the supernatants using a cGMP EIA kit according to the manufacturer's instructions.

-

Normalize cGMP concentrations to the protein content of each well.

Figure 3: Workflow for intracellular cGMP measurement.

Ussing Chamber Assay for Ion Secretion

Objective: To measure linaclotide-induced ion transport across a polarized intestinal epithelial monolayer.

Materials:

-

Polarized intestinal epithelial cells (e.g., T84) grown on permeable supports

-

Ussing chamber system

-

Ringer's solution

-

This compound

-

Bumetanide (Na-K-2Cl cotransporter inhibitor)

-

Forskolin (adenylyl cyclase activator, positive control)

Procedure:

-

Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed and gassed (95% O2, 5% CO2) Ringer's solution.

-

Equilibrate the system for 20-30 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.

-

Add linaclotide to the apical chamber in a cumulative, dose-dependent manner.

-

Record the change in Isc, which reflects net ion transport across the epithelium.

-

To confirm that the observed Isc is due to chloride secretion, bumetanide can be added to the basolateral chamber to inhibit the Na-K-2Cl cotransporter, which should reduce the linaclotide-induced Isc.

-

At the end of the experiment, add forskolin to the basolateral chamber as a positive control to confirm cell viability and responsiveness.

Figure 4: Workflow for Ussing chamber assay.

In Vivo Intestinal Loop Secretion Assay

Objective: To measure linaclotide-induced fluid secretion in a live animal model.

Materials:

-

Sprague-Dawley rats

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Suture

-

This compound in saline

-

Saline (vehicle control)

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Make a midline abdominal incision to expose the small intestine.

-

Create ligated loops (approximately 2-3 cm in length) in the jejunum, taking care not to obstruct major blood vessels.

-

Inject a known volume of linaclotide solution into the lumen of the test loops and an equal volume of saline into the control loops.

-

Return the intestine to the abdominal cavity and close the incision.

-

After a set period (e.g., 2-4 hours), euthanize the animal and carefully excise the ligated loops.

-

Measure the length and weight of each loop.

-

Calculate the fluid accumulation as the ratio of loop weight to length (g/cm).

Figure 5: Workflow for in vivo intestinal loop secretion assay.

Conclusion

This compound exerts its therapeutic effects through a primary signaling pathway that increases intestinal fluid secretion and a secondary pathway that reduces visceral pain. The activation of GC-C and the subsequent increase in both intracellular and extracellular cGMP are central to these mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation of linaclotide and other GC-C agonists, facilitating a deeper understanding of their pharmacology and the development of novel therapies for gastrointestinal disorders.

References

- 1. Efficacy For Patients With IBS-C | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]

- 2. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Drug Shows Strongly Positive Results in IBS With Constipation [medscape.com]

- 4. Effect of linaclotide on severe abdominal symptoms in patients with irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

Linaclotide Acetate binding affinity to GC-C receptor subtypes

An In-depth Technical Guide on the Binding Affinity of Linaclotide Acetate to the Guanylate Cyclase-C Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a first-in-class guanylate cyclase-C (GC-C) agonist, is a synthetic 14-amino acid peptide approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its therapeutic effect is mediated by binding to and activation of the GC-C receptor on the luminal surface of the intestinal epithelium. This guide provides a comprehensive overview of the binding affinity of linaclotide and its active metabolite, MM-419447, to the GC-C receptor, with a focus on receptor orthologs as subtypes. Detailed experimental protocols for key binding and functional assays are presented, alongside visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to Linaclotide and the GC-C Receptor

Linaclotide is structurally related to the endogenous human peptides guanylin and uroguanylin.[1] Upon oral administration, linaclotide acts locally within the gastrointestinal tract with minimal systemic absorption.[2] The primary target of linaclotide is the guanylate cyclase-C (GC-C) receptor, a transmembrane protein predominantly expressed on the apical surface of intestinal epithelial cells.[3][4]

Binding of linaclotide to GC-C initiates an intracellular signaling cascade, leading to an increase in cyclic guanosine monophosphate (cGMP).[2] Elevated intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increase in intestinal fluid secretion and accelerated transit time alleviates the symptoms of constipation.

This compound Binding Affinity to GC-C Receptor Orthologs

The binding affinity of linaclotide to the GC-C receptor has been characterized primarily in human cell lines and rodent models. These orthologs represent the most relevant receptor subtypes for preclinical and clinical drug development.

Quantitative Binding Affinity Data

The binding affinity of linaclotide and its active metabolite, MM-419447, to human, rat, and mouse GC-C receptors has been determined using competitive radioligand binding assays. The data reveals a higher affinity of linaclotide for the human GC-C receptor compared to the murine receptor. The binding affinity of linaclotide and its active metabolite is pH-independent.

| Ligand | Receptor Source | Cell Type/Tissue | Assay Type | Affinity Metric (Value) | Reference(s) |

| Linaclotide | Human | T84 cells | Competitive Binding | Ki: 1.23-1.64 nM | |

| Human | T84 cells | Competitive Binding | Ki: 3.1 nM (at neutral pH) | ||

| Human | HEK 293E cells expressing hGC-C | Competitive Binding | IC50: 8.7 ± 0.7 nM | ||

| Rat | Intestinal Mucosa | Competitive Binding | Ki: 4.3 nM | ||

| Mouse | HEK 293E cells expressing mGC-C | Competitive Binding | IC50: 35 ± 3 nM | ||

| MM-419447 | Human | T84 cells | Competitive Binding | Comparable to Linaclotide | |

| Rat | Small Intestine Brush-Border Membranes | Competitive Binding | Comparable to Linaclotide |

Functional Potency

The functional consequence of linaclotide binding to the GC-C receptor is the production of cGMP. The potency of linaclotide in stimulating cGMP production is a key measure of its agonist activity.

| Ligand | Cell Type | Assay Type | Potency Metric (Value) | Reference(s) |

| Linaclotide | Human T84 cells | cGMP Accumulation | EC50: 99 nM | |

| Human T84 cells | cGMP Accumulation | EC50: 3.7 ± 0.5 nM | ||

| MM-419447 | Human T84 cells | cGMP Accumulation | Similar to Linaclotide |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of linaclotide to the GC-C receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cells/Membranes: Human colon carcinoma T84 cells or intestinal mucosal membranes from rats, which endogenously express the GC-C receptor.

-

Radioligand: [125I]-labeled heat-stable enterotoxin (STa) ([125I]-pSTa), a potent GC-C agonist.

-

Test Compound: this compound or its metabolite, MM-419447.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mmol/L Tris-HCl, 120 mmol/L NaCl, 5 mmol/L KCl, 1 mmol/L MgCl2, 2 mmol/L CaCl2, pH 7.4).

-

Instrumentation: Gamma counter.

Procedure:

-

Preparation of Cell Membranes: T84 cells are cultured and harvested. The cell pellet is homogenized in a buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: A fixed concentration of the radioligand ([125I]-pSTa) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (linaclotide).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This functional assay measures the ability of linaclotide to stimulate the production of intracellular cGMP in cells expressing the GC-C receptor, providing a measure of its potency (EC50).

Materials:

-

Cells: Human epithelial colorectal adenocarcinoma T84 cells.

-

Test Compound: this compound or its metabolite, MM-419447.

-

Stimulation Medium: Cell culture medium (e.g., DMEM/F12) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cGMP.

-

Assay Kit: Commercially available cGMP assay kit (e.g., cGMP HTRF assay kit).

-

Instrumentation: Plate reader compatible with the assay kit.

Procedure:

-

Cell Seeding: T84 cells are seeded into a multi-well plate (e.g., 384-well) and cultured until they form a confluent monolayer.

-

Compound Addition: Increasing concentrations of linaclotide are added to the cells in the stimulation medium.

-

Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C in a CO2 incubator to allow for cGMP production.

-

Cell Lysis and cGMP Measurement: The cells are lysed, and the intracellular cGMP concentration is measured according to the manufacturer's protocol for the chosen cGMP assay kit.

-

Data Analysis: The cGMP concentrations are plotted against the log of the linaclotide concentration, and a dose-response curve is generated using non-linear regression to determine the EC50 value, which is the concentration of linaclotide that produces 50% of the maximal cGMP response.

Visualizations

Signaling Pathway

Caption: Linaclotide signaling pathway in intestinal epithelial cells.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound demonstrates high-affinity binding to the guanylate cyclase-C receptor, with a notable preference for the human ortholog over its murine counterpart. This difference in affinity is a critical consideration for the translation of preclinical data to clinical efficacy. The binding of linaclotide and its active metabolite, MM-419447, is pH-independent, ensuring consistent target engagement throughout the dynamic pH environment of the upper gastrointestinal tract. The detailed experimental protocols provided herein offer a standardized approach for the characterization of GC-C agonists, facilitating reproducible and comparable data generation in the field of gastrointestinal drug discovery.

References

- 1. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands of Guanylate Cyclase-C vs. Linaclotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the endogenous ligands of guanylate cyclase-C (GC-C) — guanylin and uroguanylin — and the synthetic therapeutic, Linaclotide. It explores their structural differences, binding affinities, and potencies in activating the GC-C receptor and its downstream signaling pathway. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this area. This guide serves as a comprehensive resource for professionals involved in gastroenterology research and the development of novel therapeutics targeting the GC-C pathway.

Introduction

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells. It plays a crucial role in regulating intestinal fluid and electrolyte homeostasis.[1] The activation of GC-C by its ligands initiates an intracellular signaling cascade mediated by cyclic guanosine monophosphate (cGMP), which ultimately leads to increased intestinal fluid secretion and accelerated transit. This pathway is a key therapeutic target for gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).

The endogenous ligands for GC-C are the peptides guanylin and uroguanylin.[2] Linaclotide is a synthetic peptide analog of a bacterial heat-stable enterotoxin and a potent GC-C agonist, developed for the treatment of CIC and IBS-C.[3] This guide provides a detailed technical comparison of these three ligands.

Ligand Structure and Receptor Binding

Guanylin and uroguanylin are small peptides that are structurally related. Linaclotide is a 14-amino acid synthetic peptide.[3] A key structural difference is the number of disulfide bonds: guanylin and uroguanylin have two, while Linaclotide possesses three.[3] This additional disulfide bond in Linaclotide is thought to contribute to its higher stability and potency.

The binding of these ligands to the extracellular domain of GC-C is the initial step in signal transduction. The binding affinities of the endogenous ligands have been determined through radioligand binding assays.

Table 1: Comparative Binding Affinities for Guanylate Cyclase-C

| Ligand | Binding Affinity (Kd) | Species/Cell Line | Reference |

| Guanylin | ~10 nM | Human | |

| Uroguanylin | ~1 nM | Human | |

| Linaclotide | High Affinity (Specific Kd not consistently reported) | Human (T84 cells) |

Note: While a specific Kd for Linaclotide is not consistently reported in the literature, it is widely characterized as a high-affinity ligand for GC-C.

Potency and Signal Transduction

Upon binding to GC-C, the ligands induce a conformational change in the receptor, activating its intracellular guanylate cyclase domain. This enzymatic domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The potency of each ligand is typically determined by measuring the concentration required to elicit a half-maximal increase in intracellular cGMP levels (EC50).

Linaclotide has been shown to be a more potent agonist of GC-C than its endogenous counterparts. It is reported to be eight- to ten-fold more potent than guanylin and uroguanylin at neutral pH. The potencies of the endogenous ligands are notably influenced by pH, with uroguanylin being more potent in acidic conditions and guanylin in alkaline conditions. In contrast, Linaclotide's binding and activation of GC-C are pH-independent.

Table 2: Comparative Potency for cGMP Production

| Ligand | EC50 for cGMP Production | Cell Line | Conditions | Reference |

| Linaclotide | 523 nM | C2BBe cells | - | |

| Linaclotide | 772 nM | T84 cells | - | |

| Guanylin | More potent at pH 8.0 | T84 cells | pH-dependent | |

| Uroguanylin | More potent at pH 5.0 | T84 cells | pH-dependent |

Signaling Pathway

The activation of GC-C and subsequent rise in intracellular cGMP triggers a cascade of downstream events. cGMP primarily activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). The activation of CFTR, an ion channel, leads to the secretion of chloride and bicarbonate ions into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, increasing fluid content and accelerating transit.

Guanylate Cyclase-C Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the ligands for the GC-C receptor.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of test ligands for the GC-C receptor.

Materials:

-

T84 human colon carcinoma cells

-

Radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin (STa))

-

Unlabeled competitor ligands (Guanylin, Uroguanylin, Linaclotide)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)

-

Wash buffer (ice-cold PBS)

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Procedure:

-

Cell Culture: Culture T84 cells to confluence in 96-well plates.

-

Assay Setup: Wash the cell monolayers with binding buffer.

-

Competition: Add a fixed concentration of the radiolabeled ligand along with increasing concentrations of the unlabeled competitor ligand to the wells.

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly wash the cells with ice-cold wash buffer to remove unbound radioligand and terminate the binding reaction by filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow.

cGMP Accumulation Assay

This functional assay measures the potency of the ligands in activating the GC-C receptor.

Objective: To determine the EC50 value for cGMP production stimulated by the test ligands.

Materials:

-

T84 or C2BBe human colon carcinoma cells

-

Test ligands (Guanylin, Uroguanylin, Linaclotide)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

Commercial cGMP enzyme immunoassay (EIA) kit

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture: Seed T84 or C2BBe cells in 96-well plates and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes) to inhibit cGMP breakdown.

-

Ligand Stimulation: Add increasing concentrations of the test ligands to the wells.

-

Incubation: Incubate the plates at 37°C for a defined time (e.g., 30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cGMP assay kit manufacturer's instructions.

-

cGMP Quantification: Measure the intracellular cGMP concentration in the cell lysates using a competitive EIA kit.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the ligand concentration. Determine the EC50 value from the dose-response curve.

cGMP Accumulation Assay Workflow.

Conclusion

Linaclotide is a potent, high-affinity agonist of guanylate cyclase-C with greater stability and pH-independent activity compared to the endogenous ligands, guanylin and uroguanylin. These properties make it an effective therapeutic agent for the treatment of chronic constipation and IBS-C. The detailed understanding of the structure-activity relationships and the downstream signaling pathways of these ligands is crucial for the development of next-generation GC-C targeted therapies. The experimental protocols provided in this guide offer a foundation for researchers to conduct comparative studies and further elucidate the nuances of GC-C signaling.

References

- 1. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

Linaclotide Acetate and its Active Metabolite: A Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaclotide acetate is a first-in-class, orally administered 14-amino acid peptide agonist of guanylate cyclase-C (GC-C) indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Structurally related to the endogenous guanylin peptide hormones, linaclotide and its active metabolite exert their effects locally within the gastrointestinal tract with minimal systemic absorption.[3][4] This technical guide provides an in-depth overview of the metabolism of this compound, the biological activity of its principal active metabolite, the associated signaling pathways, and the experimental methodologies used to characterize its function.

Metabolism of this compound

Following oral administration, linaclotide is metabolized within the gastrointestinal tract. The primary metabolic pathway involves the removal of the C-terminal tyrosine moiety by carboxypeptidase A, resulting in the formation of its principal and active metabolite, MM-419447.[5] MM-419447 is a 13-amino acid peptide that retains the core biological activity of the parent compound. Both linaclotide and MM-419447 are further degraded by proteolysis within the intestinal lumen into smaller peptides and amino acids. Due to this localized metabolism and minimal absorption, plasma concentrations of both linaclotide and its active metabolite are typically below the limit of quantitation following therapeutic oral doses.

Biological Activity and Mechanism of Action

The biological activity of linaclotide is mediated through its active metabolite, MM-419447, which functions as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor. The GC-C receptor is a transmembrane protein located on the apical surface of intestinal epithelial cells.

The binding of MM-419447 to the GC-C receptor initiates a signaling cascade that results in two primary physiological responses: increased intestinal fluid secretion and reduced visceral pain.

Stimulation of Intestinal Fluid Secretion

Activation of the GC-C receptor by its agonist leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP subsequently activates cGMP-dependent protein kinase II (PKG-II). PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes. The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased anion secretion leads to the passive movement of sodium and water into the lumen, thereby increasing intestinal fluid and accelerating gastrointestinal transit.

Modulation of Visceral Pain

In addition to its effects on fluid secretion, linaclotide and its active metabolite have been shown to reduce visceral hypersensitivity. The proposed mechanism for this analgesic effect involves the increased production and subsequent release of cGMP from intestinal epithelial cells into the submucosa. This extracellular cGMP is thought to act on colonic nociceptors, reducing their sensitivity to mechanical stimuli and thereby alleviating abdominal pain associated with IBS-C.

Quantitative Biological Data

The following tables summarize the key quantitative data related to the biological activity of linaclotide and its active metabolite.

Table 1: Receptor Binding and cGMP Activation

| Compound | Assay | System | Parameter | Value | Reference |

| Linaclotide | GC-C Receptor Binding | Human T84 colon carcinoma cells | Ki | 1.23-1.64 nM | |

| Linaclotide | cGMP Accumulation | Human T84 colon carcinoma cells | EC50 | 99 nM | |

| Linaclotide | Transepithelial Ion Current | Rat colonic mucosa (Ussing chamber) | EC50 | 9.2 nM | |

| MM-419447 | GC-C Receptor Binding | T84 cells | Affinity | Comparable to linaclotide |

Table 2: Clinical Efficacy in IBS-C (Phase 3 Trial Data)

| Endpoint (at 12 weeks) | Linaclotide (290 mcg) | Placebo | p-value | Reference |

| FDA Overall Responder Rate | 33.7% | 13.9% | < 0.0001 | |

| Abdominal Pain Responder Rate (≥30% improvement) | 48.9% | 34.5% | < 0.001 | |

| CSBM Responder Rate (≥1 increase from baseline) | 47.6% | 22.6% | < 0.0001 | |

| Mean Change in Abdominal Pain (5-point scale) | -0.90 (300 mcg dose) | -0.49 | < 0.05 | |

| Mean Increase in CSBMs/week | 2.2 | 0.7 | < 0.0001 |

CSBM: Complete Spontaneous Bowel Movement

Experimental Protocols

Ussing Chamber Assay for Transepithelial Ion Transport

This in vitro method measures ion transport across an epithelial tissue, providing a functional readout of CFTR activation.

Methodology:

-

Tissue Preparation: Proximal colon tissue is excised from a Sprague-Dawley rat. The seromuscular layers are removed by blunt dissection to isolate the colonic mucosa.

-

Chamber Mounting: The isolated mucosal tissue is mounted between the two halves of an Ussing chamber, separating the apical and basolateral sides. The chambers are filled with Krebs buffer, gassed with 95% O2/5% CO2, and maintained at 37°C.

-

Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV using an automatic voltage clamp. The short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

-

Compound Addition: After a baseline equilibration period (e.g., 15 minutes), linaclotide or its active metabolite is added to the apical chamber.

-

Data Analysis: The change in Isc (ΔIsc) following compound addition is measured. Dose-response curves can be generated to determine the EC50.

In Vivo Intestinal Loop Model for Fluid Secretion

This in vivo assay directly measures the secretagogue effect of linaclotide.

Methodology:

-

Animal Preparation: Anesthetized rats are used. The small intestine is exposed via a midline incision.

-

Loop Creation: Ligatures are placed to create isolated intestinal loops (e.g., in the duodenum, jejunum, and ileum).

-

Compound Injection: Linaclotide or a vehicle control is injected into the lumen of the ligated loops.

-

Incubation: The intestine is returned to the abdominal cavity for a defined period (e.g., 30 minutes).

-

Measurement: The loops are then excised, and the volume of accumulated fluid within each loop is measured and normalized to the length of the loop.

cGMP Accumulation Assay in T84 Cells

This cell-based assay quantifies the production of the second messenger cGMP following GC-C receptor activation.

Methodology:

-

Cell Culture: Human T84 colon carcinoma cells are cultured to confluence on permeable supports.

-

Incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.

-

Stimulation: Linaclotide or its active metabolite is added to the apical side of the cells and incubated for a specific time.

-

Lysis and Quantification: The cells are lysed, and the intracellular cGMP concentration is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: cGMP levels are normalized to protein concentration, and dose-response curves are generated to calculate the EC50.

Visualizations

Signaling Pathway of Linaclotide's Active Metabolite

Caption: Signaling cascade of linaclotide's active metabolite in intestinal epithelial cells.

Experimental Workflow for Ussing Chamber Assay

References

- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hhs.texas.gov [hhs.texas.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Linaclotide Acetate In Vitro cGMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction